molecular formula C9H13N3 B13675819 6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B13675819
M. Wt: 163.22 g/mol
InChI Key: OVJCGDQTMIVJBQ-UHFFFAOYSA-N
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Description

6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core with two methyl groups at the 6 and 8 positions. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethylpyridine with hydrazine can lead to the formation of the desired pyrazine ring through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of metal-organic frameworks (MOFs) as catalysts has been explored to facilitate the synthesis of such heterocyclic compounds . These catalysts can provide high surface areas and active sites that promote the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has found applications in several scientific fields:

Mechanism of Action

The mechanism by which 6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For instance, its derivatives may inhibit specific enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms.

    Pyrrolopyrazines: These compounds contain a pyrazine ring fused with a pyrrole ring, exhibiting different biological activities.

Uniqueness

6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the resulting chemical properties. Its methyl groups at the 6 and 8 positions can influence its reactivity and interactions with biological targets, distinguishing it from other similar heterocycles .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

6,8-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H13N3/c1-6-5-7(2)12-9-8(6)10-3-4-11-9/h5,10H,3-4H2,1-2H3,(H,11,12)

InChI Key

OVJCGDQTMIVJBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1NCCN2)C

Origin of Product

United States

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